(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid
CAS No.: 1217711-57-3
Cat. No.: VC0557280
Molecular Formula: C20H21NO4
Molecular Weight: 339,39 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217711-57-3 |
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Molecular Formula | C20H21NO4 |
Molecular Weight | 339,39 g/mole |
IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]butanoic acid |
Standard InChI | InChI=1S/C20H21NO4/c1-2-13(19(22)23)11-21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Standard InChI Key | UIMPTCRXHVBHOO-CYBMUJFWSA-N |
SMILES | CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Structural Characterization and Chemical Properties
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid consists of several key structural components that define its chemical behavior. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for the amino functionality. This protection is crucial in peptide synthesis as it prevents unwanted side reactions during the sequential building of peptide chains . The core structure contains a butyric acid backbone with an aminomethyl group at the 2-position, and importantly, an R-configuration at the chiral center.
The Fmoc group within this compound derives from fluorene, a polycyclic aromatic hydrocarbon consisting of two benzene rings connected by a central five-membered ring. This structural arrangement contributes significantly to the stability and reactivity profile of the compound. The presence of the carboxylic acid functional group also contributes to its acidity and potential interactions in biological systems, similar to other Fmoc-protected amino acids .
The R-stereochemistry at the alpha carbon position differentiates this compound from many standard Fmoc-protected amino acids, which often feature S-configuration. This stereochemical arrangement has important implications for its three-dimensional structure and how it would behave when incorporated into peptides or other biological molecules.
Physical Properties
Based on structural analogs, this compound would likely exhibit the following physical characteristics:
Property | Expected Value | Basis for Estimation |
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Appearance | White to off-white crystalline solid | Typical for Fmoc-protected amino acids |
Molecular Weight | Approximately 353-355 g/mol | Calculated from molecular formula |
Solubility | Soluble in DMF, DMSO, DCM; poorly soluble in water | Common for Fmoc-protected amino acids |
Melting Point | 110-140°C | Based on similar Fmoc compounds |
Optical Rotation | Negative value (due to R-configuration) | Stereochemical prediction |
Synthesis Methodology
The synthesis of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid likely follows established protocols for Fmoc protection of amino acids, with specific adaptations to maintain the R-stereochemistry of the starting material.
General Synthetic Approach
A typical synthetic route would involve:
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Preparation or sourcing of (R)-2-aminomethyl butyric acid
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Fmoc protection of the amine group using Fmoc-Cl or Fmoc-OSu
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Purification through extraction and recrystallization
Comparative Analysis with Structural Analogs
Comparing this compound with structurally related molecules provides insights into its unique properties and potential applications.
The structural differences between these compounds, particularly the stereochemistry and position of the amino group, significantly impact their behavior in peptide synthesis and the conformational properties they impart to resulting peptides.
Applications in Peptide Chemistry and Biochemical Research
Solid-Phase Peptide Synthesis
(R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid serves as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group plays a crucial role. The Fmoc protection strategy is widely preferred because:
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It allows for mild deprotection conditions using bases like piperidine
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It enables orthogonal protection schemes compatible with acid-labile side-chain protecting groups
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It provides UV monitoring capabilities during synthesis due to the fluorene chromophore
When incorporated into peptides, this compound would introduce a β-amino acid residue with R-configuration, creating a non-standard peptide backbone with altered conformational properties.
Peptidomimetic Development
The incorporation of β-amino acids like (R)-2-aminomethyl butyric acid into peptide structures creates peptidomimetics with enhanced stability against proteolytic degradation. This property is particularly valuable in pharmaceutical research, where proteolytic stability often presents a significant challenge for peptide-based therapeutics .
Biochemical Implications of R-Stereochemistry
The R-stereochemistry of this compound has significant implications for its biochemical behavior:
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Recognition by biological systems: Enzymes and receptors often exhibit stereoselectivity, meaning the R-configuration may interact differently with biological targets compared to the more common S-configuration found in natural amino acids
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Secondary structure formation: When incorporated into peptides, R-configured amino acids typically induce different folding patterns compared to their S-counterparts
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Metabolic stability: The uncommon R-configuration may render peptides containing this residue resistant to degradation by common proteases, which have evolved to recognize natural L-amino acids (S-configuration)
The unique stereochemical properties make this compound valuable for designing peptides with novel properties, including enhanced stability, altered bioactivity, or specific conformational constraints.
Analytical Characterization Techniques
Characterization of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid typically employs several analytical techniques:
Spectroscopic Analysis
NMR spectroscopy provides crucial information about the structure, with characteristic signals for:
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Aromatic protons from the fluorene moiety (7-8 ppm)
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Methylene protons of the Fmoc group (4.2-4.5 ppm)
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Alpha-proton at the chiral center (2.5-3.0 ppm)
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Carboxylic acid proton (10-13 ppm)
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns including loss of the Fmoc group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) serves as a primary method for assessing purity and stereochemical integrity. Chiral HPLC columns would be particularly valuable for confirming the R-configuration and detecting any racemization that might occur during synthesis.
Current Research Trends and Future Directions
Current research involving Fmoc-protected non-standard amino acids focuses on several promising areas:
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Development of new bioactive peptides with enhanced pharmacokinetic properties
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Creation of peptide-based materials with defined three-dimensional structures
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Design of peptide catalysts for asymmetric synthesis
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Incorporation into protein-peptide conjugates for targeted drug delivery
The unique structural features of (R)-N-(9-Fluorenylmethyloxycarbonyl)-2-aminomethyl butyric acid, particularly its R-stereochemistry and β-amino acid backbone, position it as a valuable building block for these advanced applications.
Future research directions might explore:
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Optimization of synthetic routes to improve yields and stereochemical purity
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Investigation of novel peptide architectures incorporating this building block
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Development of automated synthesis protocols optimized for β-amino acid incorporation
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Exploration of therapeutic applications of peptides containing this residue
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